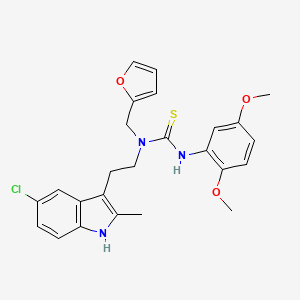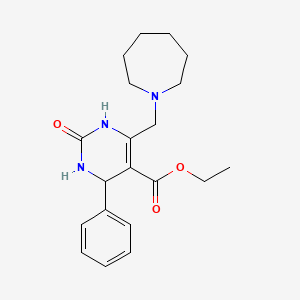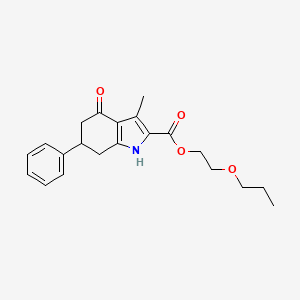![molecular formula C22H15BrN2O2 B11429854 5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11429854.png)
5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an anthraquinone derivative, followed by bromination and subsequent cyclization with an isoxazole moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, such as copper or ruthenium, to facilitate the cycloaddition reactions . Additionally, the process would need to be scalable and environmentally friendly, minimizing waste and using sustainable reagents.
Chemical Reactions Analysis
Types of Reactions
5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could result in a variety of substituted isoxazoles .
Scientific Research Applications
5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-[benzyl(methyl)amino]-5-[(3-methylphenyl)amino]-6H-anthra[1,9-cd][1,2]oxazol-6-one
- 5-(N-pyridinia)anthra[1,9-cd]isoxazol-6-one chloride
Uniqueness
What sets 5-[benzyl(methyl)amino]-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one apart from similar compounds is its specific substitution pattern and the presence of the bromine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H15BrN2O2 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
10-[benzyl(methyl)amino]-12-bromo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C22H15BrN2O2/c1-25(12-13-7-3-2-4-8-13)17-11-16(23)20-19-18(17)21(26)14-9-5-6-10-15(14)22(19)27-24-20/h2-11H,12H2,1H3 |
InChI Key |
UUOPODMAPVAGGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429772.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11429778.png)
![(2E)-2-[4-(methylsulfanyl)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11429783.png)



![5-amino-N-(2-methylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11429807.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11429809.png)
![3-(4-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429816.png)
![2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B11429824.png)
![1-(2-Bromophenyl)-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea](/img/structure/B11429827.png)
![2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B11429831.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11429848.png)
